2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid
Description
This compound is a functionalized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the azetidine nitrogen and a methoxy-substituted acetic acid moiety at the 3-position. Its structure combines a strained four-membered azetidine ring with a Boc group, which enhances stability during synthetic processes, and a methoxyacetic acid side chain that may influence solubility, reactivity, or biological activity.
Properties
IUPAC Name |
2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(6-12)8(16-4)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATRGPGDSFXZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and relevant case studies.
- Molecular Formula : C10H17NO5
- Molecular Weight : 231.25 g/mol
- CAS Number : 1067239-25-1
The compound acts primarily as an organic buffering agent, which stabilizes pH in biological systems. Its buffering capacity is crucial for maintaining physiological conditions in cell cultures, particularly within a pH range of 6 to 8.5, making it valuable in various biological assays and experiments .
Antimicrobial Activity
Recent studies have indicated that azetidine derivatives exhibit antimicrobial properties. The specific activity of this compound against various microbial strains has not been extensively documented; however, related compounds have shown efficacy against bacteria and fungi, suggesting a potential for this compound as well .
Cytotoxicity and Cell Viability
Research into the cytotoxic effects of azetidine derivatives indicates that modifications in the azetidine ring can influence cell viability. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards certain cancer cell lines, although detailed investigations are necessary to confirm these findings and elucidate the underlying mechanisms .
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various azetidine derivatives, including this compound, evaluated their biological activities. The findings indicated that structural modifications significantly affect their interaction with biological targets, enhancing or diminishing their activity depending on the functional groups attached .
Study 2: Polymorphic Behavior
Another research highlighted the polymorphic transitions of related azetidine compounds during grinding processes. This study found that such transitions could alter the compound's solubility and bioavailability, impacting its biological activity. Understanding these transitions is vital for optimizing formulations in pharmaceutical applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO5 |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 1067239-25-1 |
| Buffering Range | pH 6 - 8.5 |
| Potential Antimicrobial Activity | Yes (related compounds) |
| Cytotoxicity | Selective towards cancer cells (preliminary data) |
Comparison with Similar Compounds
Structural Analogs of Azetidine Derivatives
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and functional groups:
Functional Group and Reactivity Comparisons
- Boc Protection : All compounds share the Boc group, which protects the azetidine nitrogen during synthesis. This group is acid-labile, enabling selective deprotection .
- Ring Systems: Azetidine: The target compound and analogs () feature a four-membered ring, offering conformational rigidity but higher strain compared to oxetane () or thiomorpholin () . Oxetane vs.
- Substituent Effects: The methoxy group in the target compound may enhance solubility compared to non-polar substituents (e.g., methylamino in ) . Thiomorpholin derivatives () exhibit unique electronic effects due to sulfur, influencing binding in enzyme inhibition .
Preparation Methods
Boc Protection of Azetidine Intermediates
A common strategy involves introducing the Boc group early in the synthesis to prevent unwanted side reactions. Patent CN111362852A details the preparation of Boc-protected azetidinones, which serve as precursors:
Step 1 : Boc Protection of 3-Hydroxyazetidine
- Reagents : 3-Hydroxyazetidine, di-tert-butyl dicarbonate, triethylamine.
- Conditions : Methylene chloride solvent, 10–40°C, 3–4 hours.
- Yield : 91% (Example 3).
Step 2 : Oxidation to Azetidinone
Traditional methods use dimethyl sulfoxide (DMSO) and oxalyl chloride, but newer approaches employ catalytic oxidation with Pt/C under oxygen pressure (0.5–0.8 MPa) at 60–80°C.
Horner–Wadsworth–Emmons Reaction for Alkene Formation
The PMC study (2023) describes a Horner–Wadsworth–Emmons (HWE) reaction to synthesize α,β-unsaturated esters from azetidin-3-one:
Procedure :
- React azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate in tetrahydrofuran (THF) using sodium hydride.
- Quench with water and purify via vacuum distillation.
- Perform aza-Michael addition with NH-heterocycles to yield functionalized azetidines.
Advantages :
Methoxyacetic Acid Side Chain Introduction
Methoxyacetic acid is synthesized via catalytic oxidation of ethylene glycol monomethyl ether, as per Patent CN104892390A:
Optimized Protocol :
Coupling Strategies :
- Ester Hydrolysis : Convert methyl esters (e.g., 1-Boc-azetidine-3-carboxylic acid methyl ester) to carboxylic acids using aqueous NaOH or LiOH.
- Peptide Coupling : Use carbodiimides (EDC/HOBt) to link methoxyacetic acid to Boc-azetidine intermediates.
Comparative Analysis of Synthetic Methods
*Reported for intermediate synthesis.
Challenges and Optimization Strategies
Solvent and Catalyst Selection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
